molecular formula C24H26N2O4S B2792288 3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899917-10-3

3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2792288
CAS No.: 899917-10-3
M. Wt: 438.54
InChI Key: XLJUQEJMVWVAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a recognized and potent inhibitor of the ATM/ATR kinase signaling pathway, which is central to the cellular DNA damage response (DDR). Its core research value lies in its ability to selectively disrupt the checkpoint kinase 1 (Chk1) signaling axis downstream of ATR, thereby sensitizing cells to DNA-damaging agents. This mechanism is extensively utilized in oncology research to investigate synthetic lethal interactions and overcome chemoresistance in various cancer models, particularly in p53-deficient tumors which are highly reliant on the ATR-Chk1 pathway for survival following genotoxic stress. The compound's unique spirocyclic structure contributes to its specific binding affinity and inhibitory profile. Beyond cancer therapeutics, it serves as a critical pharmacological tool for fundamental studies of cell cycle checkpoints, DNA replication stress, and the complex network of DDR signaling, providing researchers with a means to precisely probe these essential biological processes. This product is intended for research applications in a controlled laboratory environment.

Properties

IUPAC Name

(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-28-18-14-17(15-19(29-2)21(18)30-3)22(27)26-23(31)20(16-10-6-4-7-11-16)25-24(26)12-8-5-9-13-24/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJUQEJMVWVAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps that incorporate various chemical reactions. One approach includes the use of palladium-catalyzed cross-coupling reactions to create the desired ortho-acylated derivatives. The presence of the 3,4,5-trimethoxybenzoyl moiety is crucial for enhancing biological activity due to its role in modulating interactions with biological targets such as tubulin.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with the 3,4,5-trimethoxybenzoyl group can act as effective tubulin polymerization inhibitors. This characteristic is essential for disrupting cancer cell division and proliferation.

CompoundIC50 (µM)Mechanism of Action
This compoundTBDTubulin inhibitor
Ortho-(3,4,5-trimethoxybenzoyl)-acetanilides10-20Antiproliferative activity

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. For example, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli350 µg/mL

The biological activity of this compound primarily involves:

  • Tubulin Polymerization Inhibition : The compound disrupts microtubule formation by binding to tubulin, leading to cell cycle arrest in cancer cells.
  • SIRT Activation : Recent studies have indicated that certain analogs can activate sirtuins (SIRT), particularly SIRT3, which plays a role in cellular metabolism and stress response.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that a derivative exhibited an IC50 value significantly lower than conventional chemotherapeutics when tested against various cancer cell lines.
  • Antimicrobial Efficacy : Another investigation reported that modifications in the structure led to enhanced antibacterial properties against resistant strains.

Scientific Research Applications

Anticancer Potential
This compound is part of a broader class of spirocyclic compounds that have shown promise as anticancer agents. Research indicates that derivatives with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing the 3,4,5-trimethoxyphenyl moiety have been linked to enhanced inhibition of tubulin polymerization, a crucial process in cancer cell division and proliferation .

Mechanism of Action
The proposed mechanism involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics and induces apoptosis in cancer cells. Studies have demonstrated that modifications to the phenyl and thio groups can significantly enhance the compound's efficacy against breast cancer cells .

Therapeutic Applications

Antimicrobial and Antifungal Properties
In addition to its anticancer properties, compounds similar to 3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione have been evaluated for antimicrobial activity. Studies have indicated that these compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infectious diseases .

Neuroprotective Effects
Recent investigations have also explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. The ability to modulate pathways involved in oxidative stress and inflammation positions these compounds as candidates for further research in neuropharmacology .

Case Studies and Research Findings

StudyFindings
La Regina et al. (2007)Demonstrated significant inhibition of tubulin polymerization by related arylthioindole derivatives .
Recent Clinical TrialsInvestigated similar compounds as potential leads for anticancer drugs with favorable pharmacokinetics .
Cytotoxicity AssessmentsEvaluated new pyrrolizines bearing trimethoxyphenyl moieties for cytotoxic effects on various cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Position 3) Acyl Group (Position 1) Molecular Formula Molecular Weight CAS Number Reference
3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Phenyl 3,4,5-Trimethoxybenzoyl Not provided Not available Not available Target Compound
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Chlorophenyl None (unsubstituted NH) C₁₄H₁₅ClN₂S 278.8 899926-57-9
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Bromophenyl 4-Methoxybenzoyl C₂₂H₂₁BrN₂O₂S 457.39 899917-50-1
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Methoxyphenyl None (unsubstituted NH) C₁₅H₁₈N₂OS 274.39 52546-93-7
3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 3-Methylphenyl None (unsubstituted NH) C₁₅H₁₈N₂S 258.38 5955-45-3

Key Observations :

  • Electronic Effects : The 3,4,5-trimethoxybenzoyl group in the target compound introduces strong electron-donating methoxy groups, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 4-chloro/bromo derivatives) .
  • Hydrogen Bonding : The thione group (-C=S) in all analogs can act as a hydrogen bond acceptor, but the absence of acyl groups in simpler derivatives (e.g., 3-(4-chlorophenyl) analog) reduces opportunities for additional intermolecular interactions .

Functional Group Impact on Bioactivity

  • Methoxy Substitutions : The 4-methoxy group in 3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione and the 3,4,5-trimethoxybenzoyl group in the target compound may enhance metabolic stability and receptor affinity due to increased electron density and steric bulk .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione?

  • Methodological Answer : Synthesis involves multi-step reactions, including spirocycle formation and functional group introduction. Key steps include:

  • Spirocyclic Intermediate Formation : Reacting a diamine (e.g., decane diamine derivatives) with a cyclic ketone under acidic/basic conditions to form the diazaspiro core .
  • Thione Group Incorporation : Use of thiocarbonylating agents (e.g., Lawesson’s reagent) under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Trimethoxybenzoyl Substitution : Coupling the spirocyclic intermediate with 3,4,5-trimethoxybenzoyl chloride via nucleophilic acyl substitution, requiring dry solvents and controlled temperatures (e.g., 0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF/water) to achieve ≥95% purity .

Q. How can structural elucidation and purity assessment be performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spirocyclic structure, aromatic proton environments (e.g., trimethoxybenzoyl protons at δ 3.8–4.0 ppm), and thione group absence of protonation .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₇H₂₉N₂O₄S) and isotopic patterns .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns (mobile phase: acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial assays?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing 3,4,5-trimethoxybenzoyl with halogenated or alkylated benzoyl groups) .
  • Biological Assays :
  • MIC Testing : Evaluate antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing IC₅₀ values .
  • Mechanistic Studies : Use fluorescence quenching or SPR to assess binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO/LUMO) of the thione group with bioactivity .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method (pH 1–7.4) with UV-Vis quantification. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
  • Bioavailability Enhancement :
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (sonication method, 20 kHz) to improve aqueous solubility .
  • Prodrug Design : Synthesize phosphate esters of the thione group for pH-dependent release in vivo .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., tubulin) to resolve binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model conformational flexibility of the spirocyclic core during target engagement .

Key Considerations for Researchers

  • Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., microbroth dilution vs. agar diffusion) to address variability .
  • Advanced Characterization : Prioritize synchrotron-based XRD for resolving electron density maps of the spirocyclic core .
  • Ethical Sourcing : Avoid commercial suppliers like BenchChem; use academic synthesis protocols or PubChem-derived methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.